1-Nitro-2-nitrosocyclooctane
Description
1-Nitro-2-nitrosocyclooctane is an alicyclic compound featuring adjacent nitro (-NO₂) and nitroso (-NO) functional groups on an eight-membered carbon ring. The cyclooctane backbone introduces moderate ring strain, which influences its stability and reactivity compared to analogous acyclic or aromatic systems.
Properties
CAS No. |
15564-62-2 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-nitro-2-nitrosocyclooctane |
InChI |
InChI=1S/C8H14N2O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13/h7-8H,1-6H2 |
InChI Key |
UKNXQTWLWBWMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-nitro-2-nitrosocyclooctane with structurally or functionally related compounds, emphasizing molecular features, stability, and applications.
Table 1: Comparative Properties of Nitro/Nitroso Compounds
| Compound Name | Structure | Molecular Weight (g/mol) | Physical State | Stability Notes | Applications |
|---|---|---|---|---|---|
| This compound | Cyclooctane with -NO₂ and -NO | 190.16* | Theoretical† | Sensitive to light/heat; ring strain may reduce stability | Research precursor, mechanistic studies |
| N-Nitrosodimethylamine | (CH₃)₂N-NO | 74.08 | Liquid | Volatile; carcinogenic; decomposes at >150°C | Toxicology studies, industrial byproduct |
| 4-Nitroquinoline-N-oxide | Nitrated quinoline with -NO₂ | 190.16 | Solid | Stable crystalline solid; mutagenic | Cancer research, DNA damage models |
| 5-Nitrosalicylaldehyde | Salicylaldehyde with -NO | 167.12 | Crystalline | Light-sensitive; oxidizes readily | Chelating agent, coordination chemistry |
*Calculated based on cyclooctane (C₈H₁₄) + NO₂ (46) + NO (30). †No experimental data on isolated bulk material.
Key Findings:
However, its stability likely exceeds that of acyclic nitrosoamines (e.g., N-nitrosodimethylamine), which are highly volatile and thermally labile . Adjacent nitro and nitroso groups may foster intramolecular interactions, such as hydrogen bonding or redox reactions, further complicating its stability profile.
Functional Group Reactivity :
- Unlike 5-nitrosalicylaldehyde, where the nitroso group is conjugated with an aromatic aldehyde, the alicyclic nitroso group in this compound lacks aromatic stabilization, rendering it more reactive toward electrophiles or nucleophiles .
Applications and Limitations: While 4-nitroquinoline-N-oxide is widely used in mutagenicity assays due to its DNA-binding properties, this compound’s applications remain speculative. Its dual functionality could make it a candidate for studying nitrosation-nitrification pathways in strained systems.
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